![molecular formula C26H27N5O2 B5037092 2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)
2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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Overview
Description
2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been found to modulate the activity of certain neurotransmitters that are involved in cognitive function.
Biochemical and Physiological Effects:
2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins. It has also been found to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been found to improve cognitive function by modulating the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying the mechanisms of inflammation and tumor growth. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results of lab experiments.
Future Directions
There are several future directions for the study of 2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as an anti-microbial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves several steps. The first step involves the reaction of 8-quinolinylmethanol with 4-piperidone to form 1-(8-quinolinylmethyl)-4-piperidinone. The second step involves the reaction of 1-(8-quinolinylmethyl)-4-piperidinone with 5-amino-1H-pyrazole-4-carboxamide to form 1-(8-quinolinylmethyl)-4-(5-amino-1H-pyrazol-4-yl)piperidin-4-one. The final step involves the reaction of 1-(8-quinolinylmethyl)-4-(5-amino-1H-pyrazol-4-yl)piperidin-4-one with 2-methoxybenzoyl chloride to form 2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide.
Scientific Research Applications
2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been found to have potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-methoxy-N-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-23-10-3-2-9-22(23)26(32)29-24-11-15-28-31(24)21-12-16-30(17-13-21)18-20-7-4-6-19-8-5-14-27-25(19)20/h2-11,14-15,21H,12-13,16-18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJMEHOPRBJVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide |
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